Antiproliferative Potency Against HeLa Cervical Carcinoma Cells vs. Closest Structural Analog
In the study by Ma et al. (2017), compound 4d—which bears a 2,3-dimethoxyphenyl group at the 3-position and a 4-methoxyphenyl group at the 2-position, corresponding to CAS 23325-87-3—exhibited an IC50 of 4.20 μM against HeLa cells [1]. This is 5.2-fold more potent than compound 4a (IC50 = 21.8 μM), which differs only by having a 3,4-dimethoxyphenyl group instead of 2,3-dimethoxyphenyl at the 3-position, and 1.8-fold more potent than compound 4c (IC50 = 7.65 μM), which has a 4-methoxyphenyl group at the 3-position [1]. The 2,3-dimethoxy arrangement is therefore critical for HeLa potency within this series.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 4.20 μM (HeLa cells) |
| Comparator Or Baseline | Compound 4a (3,4-dimethoxy analog): 21.8 μM; Compound 4c (4-methoxy analog): 7.65 μM; Taxol (positive control): ~5.0 μM in the same assay |
| Quantified Difference | 5.2-fold more potent than 4a; 1.8-fold more potent than 4c; comparable to taxol |
| Conditions | HeLa human cervical carcinoma cell line, 48 h MTT assay, reported in Ma et al. Bioorg Med Chem Lett 2017 |
Why This Matters
A buyer sourcing an acrylonitrile for HeLa-cell-based anticancer screening should specify the 2,3-dimethoxy/4-methoxy pattern, as the regioisomeric 3,4-dimethoxy analog (4a) is over 5-fold less potent, directly impacting assay sensitivity and hit-calling thresholds.
- [1] Ma J, Li J, Tian YS. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorg Med Chem Lett. 2017;27(1):81-85. doi:10.1016/j.bmcl.2016.11.025. View Source
